Product packaging for Moxalactam (sodium salt)(Cat. No.:)

Moxalactam (sodium salt)

Cat. No.: B12432200
M. Wt: 564.4 g/mol
InChI Key: GRIXGZQULWMCLU-GDUWRUPCSA-L
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Description

Evolution of Beta-Lactam Chemical Architectures: The Emergence of Oxacephems

The β-lactam ring, a four-membered cyclic amide, is the cornerstone of a vast array of antibiotics that function by inhibiting bacterial cell wall synthesis. wikipedia.org The initial discovery of penicillin, with its fused thiazolidine-β-lactam ring system (penam), marked the dawn of the antibiotic era. frontiersin.org Subsequent research led to the isolation of cephalosporins, which feature a dihydrothiazine ring fused to the β-lactam core, creating the cephem nucleus. frontiersin.org This structural modification conferred broader activity, particularly against Gram-negative bacteria.

The evolution of β-lactam antibiotics has been a dynamic interplay between chemical innovation and the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring. nih.gov This challenge spurred medicinal chemists to explore further modifications of the core bicyclic structure. The 1970s witnessed a paradigm shift with the total synthesis of β-lactam antibiotics, moving beyond the semi-synthetic modification of natural scaffolds.

A significant breakthrough in this endeavor was the conception and synthesis of the oxacephem nucleus, where the sulfur atom at the 1-position of the cephem ring is replaced by an oxygen atom. frontiersin.orgwikipedia.org This atomic substitution, while seemingly subtle, profoundly alters the physicochemical and biological properties of the resulting molecule. nih.gov The development of oxacephems, such as moxalactam and flomoxef, introduced a new class of β-lactam antibiotics with unique characteristics. frontiersin.orgalfa-chemistry.com

Pioneering Synthetic Research and Development of Moxalactam (sodium salt)

The development of moxalactam, also known as latamoxef, was a landmark achievement in the field of oxacephem chemistry, pioneered by researchers at Shionogi & Co., Ltd. in Japan. wikipedia.orgnih.gov Their research, initiated in the mid-1970s, was driven by the strategy of modifying the antibiotic nucleus rather than just the side chains. nih.gov This led to the successful establishment of efficient synthetic pathways to the 1-oxa-1-dethia-cephalosporin (oxacephem) core from penicillin starting materials. nih.gov

The synthesis of moxalactam was a complex undertaking that involved several key steps, including the construction of the oxacephem ring system and the introduction of specific side chains at the C-7 and C-3 positions. wikipedia.org A notable feature of moxalactam's structure is the presence of a 7α-methoxy group, analogous to that found in cephamycins, which confers enhanced stability against β-lactamases. wikipedia.orgjst.go.jp The side chain at the C-7 position is a 2-carboxy-2-(4-hydroxyphenyl)acetamido group, and the C-3 position is functionalized with a (1-methyl-1H-tetrazol-5-yl)thiomethyl group. wikipedia.org The final compound is prepared as a disodium (B8443419) salt to enhance its solubility and stability for pharmaceutical use. wikipedia.orgglpbio.com

Chemical Significance of the Oxacephem Core in Antimicrobial Design

The substitution of the sulfur atom with a more electronegative oxygen atom in the oxacephem core has several important chemical consequences that translate into distinct biological properties. nih.gov The oxacephem nucleus is more distorted and possesses increased ring strain compared to the corresponding cephalosporin (B10832234) nucleus. nih.gov This heightened strain results in a reduction of the β-lactam amide resonance, leading to increased chemical reactivity of the β-lactam ring. nih.gov

This increased reactivity is a double-edged sword. On one hand, it enhances the acylating potential of the antibiotic towards its target enzymes, the penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. frontiersin.orgnih.gov This can lead to a significant increase in antibacterial activity, particularly against Gram-negative bacteria. nih.gov On the other hand, the increased reactivity can also make the molecule more susceptible to hydrolysis, including degradation by β-lactamases. nih.gov

Furthermore, the replacement of sulfur with oxygen increases the hydrophilicity of the oxacephem nucleus. nih.gov This property can improve the penetration of the antibiotic through the outer membrane of certain Gram-negative bacteria. nih.gov The combination of enhanced chemical reactivity and increased hydrophilicity are key factors that define the unique antimicrobial profile of oxacephem derivatives like moxalactam. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N6Na2O9S B12432200 Moxalactam (sodium salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18N6Na2O9S

Molecular Weight

564.4 g/mol

IUPAC Name

disodium;(6R,7R)-7-[[(2R)-2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12-,18-,20+;;/m1../s1

InChI Key

GRIXGZQULWMCLU-GDUWRUPCSA-L

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Chemical Synthesis, Structural Elucidation, and Derivatization of Moxalactam Sodium Salt

Advanced Synthetic Routes to the Moxalactam (sodium salt) Nucleus

The total synthesis of Moxalactam is a complex, multi-step process that has been approached through various advanced routes. One prominent pathway begins with the readily available 6-Aminopenicillanic acid (6-APA). wikipedia.org A key transformation in this route is the construction of the 1-oxacephem nucleus.

A general synthetic scheme involves the following key stages:

Core Transformation : The synthesis often starts from a penicillin derivative, such as the benzhydrol ester of 6-APA. The thiazolidine (B150603) ring of the penicillin is opened and re-closed to form the six-membered dihydrooxazine ring characteristic of the oxacephem core. This can be achieved through a sequence involving S-chlorination, fragmentation, and subsequent displacement with an alcohol like propargyl alcohol. wikipedia.org

Side Chain Placement : The C-3 side chain, 1-methyl-1H-tetrazole-5-thiol, is introduced. For example, an epoxide intermediate can be opened by the thiol to place the side chain. wikipedia.org

Ring Closure and Functionalization : An intramolecular Wittig reaction is a critical step used to form the final 1-oxacephem bicyclic system. wikipedia.org Following the ring formation, a sequence of reactions is employed to introduce the crucial 7α-methoxy group, which confers stability against β-lactamase enzymes. This process can involve conversion to an imino chloride, then an imino methyl ether, followed by hydrolysis to yield the 7α-methoxy-7β-amino nucleus. wikipedia.org

Acylation : The 7β-amino group is then acylated with a suitably protected arylmalonate derivative, such as p-(p-methoxybenzyloxy)-phenylmalonic acid. chemicalbook.com This step attaches the final side chain responsible for the broad antibacterial spectrum.

Deprotection : The final step involves the removal of protecting groups from the carboxyl and hydroxyl functions. Reagents like aluminum chloride and anisole (B1667542) are used for this deblocking process to yield the final Moxalactam molecule. wikipedia.orgchemicalbook.com

An alternative approach starts with a pre-formed oxygen-containing cephalosporin (B10832234) nucleus, which is then modified. This includes reacting the nucleus with 1-methyl-5-mercaptotetrazole sodium salt, followed by deprotection, introduction of the methoxy (B1213986) group, and acylation of the 7-position side chain. google.com The combination of the 7α-methoxy-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-1-oxacephem nucleus with a 7β-arylmalonylamino side chain has been found to produce the highest efficacy. jst.go.jp

Stereochemical Purity and Isomeric Considerations in Moxalactam (sodium salt) Synthesis

Stereochemistry is a critical aspect of Moxalactam's chemistry and biological activity. The molecule possesses multiple chiral centers, but the most significant is at the α-carbon of the 7-acyl side chain.

Epimers : Moxalactam exists as a mixture of two epimers, designated R and S, which differ in the configuration at the carbon atom of the phenylmalonyl side chain. wikipedia.org

Biological Activity : The two epimers exhibit different levels of antibacterial activity. The R-epimer is generally reported to be about twice as active as the S-epimer. Current time information in Bangalore, IN.

Epimerization : A crucial consideration is that the two isomers are stereochemically unstable in aqueous solutions and undergo facile epimerization. wikipedia.org This interconversion means that even if a single pure epimer were isolated, it would convert into an equilibrium mixture in solution. The rate and equilibrium position of this epimerization depend on the environment. wikipedia.org

The table below summarizes the key characteristics of Moxalactam epimers.

PropertyR-EpimerS-EpimerMixture (R+S)
Relative Activity More active (approx. 2x) Current time information in Bangalore, IN.Less active Current time information in Bangalore, IN.Clinically used form Current time information in Bangalore, IN.
Epimerization Undergoes epimerization in solution wikipedia.orgUndergoes epimerization in solution wikipedia.orgReaches equilibrium in solution wikipedia.org
Equilibrium in Buffer R:S ratio of approx. 50:50 wikipedia.org
Equilibrium in Serum (37°C) R:S ratio of approx. 45:55 wikipedia.org
Half-life of Epimerization (Serum, 37°C) 1.5 h wikipedia.org1.5 h wikipedia.orgNot Applicable

Because of this rapid interconversion, Moxalactam is utilized as a mixture of the R and S epimers. Current time information in Bangalore, IN.acs.org Designating the material simply by its optical rotation is often meaningless as it does not provide information on the stereochemical composition. wikipedia.org

Structural Characterization Methodologies for Moxalactam (sodium salt) and its Intermediates

A variety of sophisticated analytical techniques are employed to confirm the structure of Moxalactam and its synthetic intermediates.

X-ray Crystallography : This powerful technique has been used to determine the precise three-dimensional arrangement of atoms in the Moxalactam molecule. jst.go.jp Time-resolved serial synchrotron crystallography has even been used to observe the binding and cleavage of Moxalactam within the active site of enzymes like L1 metallo-β-lactamase, providing snapshots of the substrate, intermediate, and final hydrolyzed product. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for structural elucidation in solution. ¹³C NMR spectroscopy, in particular, provides valuable data on the chemical environment of each carbon atom in the β-lactam antibiotic, serving as a fingerprint for the molecule and its precursors or degradation products. rsc.org

Mass Spectrometry : This technique is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the presence of key functional groups, such as the characteristic β-lactam carbonyl group, which has a distinct absorption band. lookchem.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a critical tool for assessing the purity of Moxalactam and for separating and quantifying the R and S epimers. lookchem.com

These methodologies collectively provide a comprehensive structural characterization of Moxalactam and its various intermediates throughout the synthetic process.

Structure-Activity Relationship (SAR) Studies from a Chemical Modification Perspective

The potent antibacterial activity and stability of Moxalactam are a direct result of specific structural features incorporated through chemical synthesis. Structure-activity relationship (SAR) studies explain how these modifications influence its biological properties.

The key structural components and their contributions are outlined below:

Structural FeatureChemical GroupContribution to Activity/Properties
Core Nucleus 1-Oxa-β-lactam (Oxacephem)The replacement of sulfur with an oxygen atom generally enhances antibacterial activity compared to the corresponding cephalosporin analogues. jst.go.jp
C-7 Substituent 7α-methoxy groupConfers significant resistance to hydrolysis by many β-lactamase enzymes, a common bacterial resistance mechanism. wikipedia.orgchemicalbook.com
C-7 Side Chain 7β-[carboxy(4-hydroxyphenyl)acetyl]aminoThis arylmalonyl side chain is critical for the broad spectrum of activity against both Gram-positive and Gram-negative bacteria. chemicalbook.comjst.go.jp The stereochemistry (R vs. S) at the α-carbon of this side chain also influences potency. Current time information in Bangalore, IN.
C-3 Side Chain 3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}This heterocyclic group influences the pharmacokinetic profile and contributes to the overall antibacterial spectrum. chemicalbook.com

In essence, Moxalactam's design represents a convergence of favorable structural motifs from different classes of β-lactam antibiotics. The 7α-methoxy group is borrowed from the cephamycins, providing enzymatic stability. chemicalbook.com The 1-oxa nucleus enhances intrinsic potency, and the specific 7β-acyl side chain provides a broad spectrum of action. chemicalbook.comjst.go.jp These chemical modifications result in a molecule with an expanded antibacterial spectrum and improved resistance to many bacterial enzymes compared to earlier generations of cephalosporins.

Molecular and Biochemical Mechanisms of Action of Moxalactam Sodium Salt

Molecular Interactions with Bacterial Penicillin-Binding Proteins (PBPs)

The primary molecular targets of Moxalactam are penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. ontosight.aiveterinaria.unsa.ba Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell death. sigmaaldrich.com Moxalactam, like other β-lactam antibiotics, acts as a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs. atsu.edu This binding is a critical step in the antibiotic's mechanism of action.

Moxalactam exhibits a high affinity for several key PBPs in Gram-negative bacteria, particularly in Escherichia coli. nih.govasm.org Research has shown that Moxalactam has the highest affinity for PBP-3, which is primarily involved in septum formation during cell division. nih.gov It also demonstrates a strong affinity for PBP-1A and PBP-1Bs, proteins essential for cell elongation. nih.govasm.org Its affinity for PBP-2, another crucial protein for maintaining cell shape, is comparatively lower. nih.govoup.com

The binding kinetics of Moxalactam to these PBPs are rapid and result in the formation of a stable acyl-enzyme complex, effectively inactivating the PBP. biorxiv.org This inactivation prevents the transpeptidation reaction, a crucial step in cross-linking the peptidoglycan chains. veterinaria.unsa.ba The specificity of Moxalactam for certain PBPs explains its characteristic morphological effects on bacteria, such as filamentation at lower concentrations due to the inhibition of PBP-3. psu.edu

A study on a highly Moxalactam-resistant mutant of E. coli K-12 revealed that the affinity of Moxalactam for its target PBPs remained unchanged in the mutant strain, suggesting that resistance was due to other factors like reduced penetration of the antibiotic through the outer membrane. asm.orgnih.gov

Table 1: Binding Affinity of Moxalactam (sodium salt) for E. coli K-12 Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Protein (PBP)Relative Affinity of MoxalactamPrimary Function of PBP
PBP-1AHighCell elongation
PBP-1BsHighCell elongation
PBP-2LowCell shape maintenance
PBP-3HighestSeptum formation during cell division
PBP-4HighCarboxypeptidase/Transpeptidase
PBP-5/6HighCarboxypeptidase
PBP-7/8HighestEndopeptidase

Source: Adapted from research findings on Moxalactam's PBP binding affinities. nih.govoup.com

The binding of Moxalactam to the active site of a PBP induces conformational changes in the protein. While specific crystallographic studies on PBP-Moxalactam complexes are not extensively detailed in the provided search results, the general mechanism for β-lactam antibiotics involves the opening of the β-lactam ring and the formation of a covalent bond with a serine residue in the PBP active site. nih.gov This acylation process is practically irreversible and leads to the inactivation of the enzyme. nih.gov

Biochemical Pathways of Bacterial Cell Wall Biosynthesis Inhibition by Moxalactam (sodium salt)

The bacterial cell wall is a complex structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by peptide chains. veterinaria.unsa.basigmaaldrich.com The synthesis of this wall is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. sigmaaldrich.comatsu.edu

Moxalactam disrupts the final stage of this process, which takes place in the periplasm. atsu.edu By binding to and inactivating PBPs, Moxalactam specifically inhibits the transpeptidation reaction. veterinaria.unsa.ba This reaction is responsible for forming the peptide cross-links between adjacent glycan chains, which gives the peptidoglycan its strength and rigidity. ontosight.aiveterinaria.unsa.ba

The inhibition of transpeptidation by Moxalactam weakens the cell wall, making the bacterium susceptible to osmotic pressure changes and ultimately leading to cell lysis. patsnap.comontosight.ai The potent activity of Moxalactam is attributed to its high affinity for essential PBPs and its stability against many β-lactamase enzymes produced by bacteria as a resistance mechanism. psu.edumedchemexpress.com

Molecular Insights into the Lytic Effects of Moxalactam (sodium salt) on Bacterial Cells

The inhibition of cell wall synthesis by Moxalactam triggers a cascade of events that culminate in bacterial cell lysis. patsnap.comontosight.ai The weakened peptidoglycan can no longer withstand the high internal osmotic pressure of the bacterial cell, causing it to swell and eventually rupture. veterinaria.unsa.ba

The lytic activity of Moxalactam has been observed to be concentration-dependent. psu.edu At lower concentrations, which are still above the minimum inhibitory concentration (MIC), Moxalactam can induce the formation of filamentous cells, a direct consequence of its primary inhibition of PBP-3 involved in cell division. psu.edu At higher concentrations, rapid lysis of the bacterial cells is observed. psu.edu

Furthermore, the lytic process is also linked to the activity of bacterial autolysins. veterinaria.unsa.ba The disruption of the normal cell wall synthesis process by Moxalactam can lead to a deregulation of these autolytic enzymes, which are normally involved in cell wall remodeling and turnover. This uncontrolled autolytic activity contributes significantly to the breakdown of the cell wall and the subsequent lysis of the bacterium. veterinaria.unsa.ba Studies have shown that the lytic activity of moxalactam against ampicillin-sensitive strains was comparable to that of ampicillin. nih.gov

Beta-Lactamase-Mediated Hydrolysis and Inactivation of Moxalactam (sodium salt)

The primary mechanism of resistance to moxalactam involves its inactivation through hydrolysis by beta-lactamases. drugbank.com These enzymes cleave the amide bond in the β-lactam ring, rendering the antibiotic ineffective. droracle.ai While moxalactam was designed to be stable against many common beta-lactamases, certain classes of these enzymes, particularly those produced by Gram-negative bacteria, can effectively hydrolyze it. nih.govnih.gov

The interaction between moxalactam and various beta-lactamases has been a subject of detailed structural and kinetic investigation.

Metallo-β-Lactamases (MBLs): MBLs, or class B beta-lactamases, utilize zinc ions in their active site to catalyze hydrolysis. uj.edu.plmdpi.com Moxalactam is highly susceptible to hydrolysis by many plasmid-mediated MBLs. nih.gov Time-resolved crystallography studies on the L1 MBL from Stenotrophomonas maltophilia have visualized the entire hydrolysis process of moxalactam. nih.govrcsb.org These studies show that after the binding of two zinc ions to the active site, moxalactam binds, and the cleavage of its β-lactam ring is detected within 150 milliseconds. uj.edu.plnih.gov Interestingly, with the CphA MBL from Aeromonas hydrophila, the hydrolysis of moxalactam leads to the release of its 3'-leaving group (5-mercapto-1-methyltetrazole), which then forms a disulfide bond with a cysteine residue in the enzyme's active site, causing irreversible inactivation of the enzyme. nih.govresearchgate.net

AmpC β-Lactamases: These are class C enzymes, typically chromosomal, but can also be plasmid-mediated. asm.org Moxalactam generally shows high stability against many AmpC enzymes. oup.com However, some AmpC enzymes can hydrolyze moxalactam, albeit with biphasic kinetics, which suggests a possible rearrangement of the acyl-enzyme intermediate. nih.gov The bulky substituent on moxalactam can cause destabilizing contacts with the conserved Asn152 residue in the AmpC active site, which is thought to be crucial for its inhibitory activity against these enzymes. acs.orgosti.gov

MOX-1: MOX-1 is a unique plasmid-mediated class C β-lactamase that confers resistance to a broad spectrum of β-lactams, including moxalactam. nih.govasm.org It was first isolated from Klebsiella pneumoniae. nih.gov Structurally, MOX-1 is similar to other AmpC enzymes but has notable differences in its substrate-binding cavity and exhibits significant structural flexibility. nih.govresearchgate.net This flexibility is believed to facilitate the binding of moxalactam by avoiding steric clashes, allowing for its effective hydrolysis. nih.gov Several MOX-family enzymes have been identified and are thought to have originated from the chromosomal ampC genes of Aeromonas species. oup.com

Table 1: Kinetic Parameters of Moxalactam with Various Beta-Lactamases

Beta-Lactamase Originating Species Class Km (mM) Vmax (μM/min) Notes
VarG Vibrio cholerae B (MBL) 0.6 (± 0.06) 2.1 (± 0.22) Exhibits sigmoidal kinetics. researchgate.net
AmpC Enterobacter cloacae C ~0.1 (inhibitor) - Moxalactam acts as an inhibitor with a Ki of 100 nM. asm.org
MOX-1 Klebsiella pneumoniae C - - Effectively hydrolyzes moxalactam. asm.org
L1 MBL Stenotrophomonas maltophilia B (MBL) - - Rapid hydrolysis observed, cleavage detected at 150 ms. uj.edu.plnih.gov

The enzymatic degradation of moxalactam follows mechanisms specific to the class of beta-lactamase involved.

Serine-β-Lactamases (Classes A, C, D): These enzymes utilize an active-site serine residue to hydrolyze the β-lactam ring in a two-step process. nih.gov This involves the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the inactivated drug and regenerate the enzyme. nih.govmdpi.com With some Class C enzymes, moxalactam can form a relatively stable acyl-enzyme, leading to transient inactivation of the enzyme. nih.govuliege.be Moxalactam is considered a "suicide substrate" for many cephalosporinases, as the inactivation process is time-dependent and progressive. nih.gov

Metallo-β-Lactamases (Class B): MBLs employ one or two zinc ions to activate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring, leading to its hydrolysis. uj.edu.plresearchgate.net This process does not involve the formation of a covalent acyl-enzyme intermediate. nih.gov Time-resolved crystallography has shown that for the L1 MBL, the cleavage of the moxalactam β-lactam ring occurs between the C-8 and N-5 atoms. nih.gov In a unique case with the CphA MBL, the hydrolysis product of moxalactam, 5-mercapto-1-methyltetrazole, covalently binds to a cysteine residue (Cys221) in the active site, causing irreversible enzyme inactivation. researchgate.net

Alterations in Penicillin-Binding Proteins (PBPs) Affecting Moxalactam (sodium salt) Susceptibility

Penicillin-binding proteins (PBPs) are bacterial enzymes involved in the final steps of peptidoglycan synthesis, a crucial component of the bacterial cell wall. plos.org They are the primary targets of β-lactam antibiotics. Alterations in these proteins can reduce the binding affinity of the antibiotic, leading to resistance. plos.org This is a well-established resistance mechanism in Gram-positive bacteria and is increasingly recognized in Gram-negative rods. plos.org For instance, in Haemophilus influenzae, the temperature sensitivity of PBP 3 has been correlated with resistance to moxalactam at elevated temperatures. asm.org

Mutations within the genes encoding PBPs can lead to amino acid substitutions in the active site, reducing the enzyme's affinity for β-lactam antibiotics. plos.org This allows the PBP to continue its function in cell wall synthesis even in the presence of the drug. Studies on Rhodococcus equi have shown that in vitro-selected resistance to imipenem, which also conferred decreased susceptibility to moxalactam, was associated with the disappearance of a native PBP and its replacement with an altered one. nih.gov In Streptococcus pneumoniae, specific mutations in PBPs 1A, 2X, and 2B have been linked to increased resistance to amoxicillin, a related β-lactam, highlighting the importance of PBP alterations in conferring resistance. nih.gov

Efflux Pump Systems and Moxalactam (sodium salt) Transport Dynamics in Bacterial Membranes

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. asm.orgfrontiersin.org This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, such as the AcrAB-TolC system in Escherichia coli and Mex systems in Pseudomonas aeruginosa, are of major clinical importance. asm.orgbmbreports.orgnih.gov Overexpression of these pumps can lead to multidrug resistance. goums.ac.irmdpi.com

RND-type efflux pumps are complex tripartite systems that span both the inner and outer membranes of Gram-negative bacteria. acs.orgelifesciences.org They typically consist of an inner membrane transporter (e.g., AcrB, MexB), a periplasmic adaptor protein (e.g., AcrA, MexA), and an outer membrane channel (e.g., TolC, OprM). mdpi.comelifesciences.org These pumps capture their substrates from the periplasm or the inner membrane and expel them directly into the external medium. asm.org While specific studies detailing the export of moxalactam by every known pump are limited, the broad substrate profiles of pumps like MexAB-OprM in P. aeruginosa are known to include most β-lactams. mdpi.com The overexpression of the MexAB-OprM efflux pump is associated with resistance to a wide array of antipseudomonal antibiotics. mdpi.com

Table 2: Mentioned Compound Names

Compound Name
Moxalactam (sodium salt)
Penicillin G
Cefoxitin
Imipenem
Meropenem
Cephalothin
Cefepime
Nitrocefin
Cephaloridine
Cefazolin
Cephalexin
Cefuroxime
Cefotaxime
Aztreonam
Cloxacillin
Novobiocin
Deoxycholate
Cefoperazone
Penicillanic acid sulfone
Ceftizoxime
Sulbactam
Chloramphenicol
Tetracycline
Flomoxef
Ceftazidime
Cefmetazole
Cefotetan
Amoxicillin
Ticarcillin
Erythromycin
Gentamicin
Carbapenem (B1253116)
Monobactam
Clavulanic acid
Avibactam
Piperacillin
Tazobactam
Cefsulodin
Ertapenem
Cefiderocol
Carvacrol
Novobiocin
Erythromycin
Nalidixic acid
Rifampicin
Verapamil
Curine
Guattegaumerine

Outer Membrane Permeability and Porin Channel Modifications Affecting Moxalactam (sodium salt) Uptake

The outer membrane of Gram-negative bacteria serves as a formidable permeability barrier, selectively controlling the influx of molecules into the cell. asm.orgnih.gov For hydrophilic antibiotics like Moxalactam to reach their periplasmic targets (penicillin-binding proteins), they must traverse this barrier, primarily through water-filled protein channels known as porins. mdpi.comacs.org Consequently, alterations in the number or function of these porins represent a critical mechanism of resistance. brieflands.com

Resistance via this mechanism can arise from two main types of modifications:

Reduced Expression or Loss of Porins: A decrease in the number of porin channels in the outer membrane directly reduces the rate of antibiotic influx. brieflands.com Bacteria can downregulate the expression of specific porin genes in response to antibiotic pressure. This is a common mechanism of resistance to beta-lactams and other antibiotics. For example, in Escherichia coli, the selection with Moxalactam can lead to mutants that lack both OmpF and OmpC porins, the major general diffusion pathways. asm.org

Mutations Leading to Altered Porin Function: Specific mutations within the porin gene can lead to the production of a modified protein with a constricted channel or altered electrostatic properties, thereby hindering the passage of the antibiotic molecule. nih.gov

Direct evidence links reduced outer membrane permeability to Moxalactam resistance. In Serratia marcescens, Moxalactam has been effectively used as a selective agent to isolate mutants deficient in the Omp1 porin. ub.edu This suggests that Omp1 is a primary channel for Moxalactam entry in this species, and its loss confers resistance. ub.edu Similarly, studies have noted that OmpC-like porins, due to their structural characteristics, exhibit low permeability to anionic beta-lactams such as Moxalactam. nih.gov

In P. aeruginosa, which has an intrinsically less permeable outer membrane, the loss of the specific porin OprD is a well-established mechanism of resistance to carbapenems, which share structural similarities with other beta-lactams. nih.govbrieflands.com While OprD is the specific channel for carbapenems, the principle of resistance through porin loss is broadly applicable. Interestingly, the overexpression of certain efflux pumps, like MexEF-OprN, is associated with the downregulation of the OprD porin, demonstrating a synergistic interplay between these two distinct resistance mechanisms. mdpi.com

Table 2: Impact of Porin Modifications on Beta-Lactam (including Moxalactam) Susceptibility
OrganismPorin(s) AffectedModificationEffect on Moxalactam SusceptibilityReference
Serratia marcescensOmp1Loss/DeficiencyIncreased resistance (used for selection of mutants) ub.edu
Escherichia coliOmpF and OmpCLoss/DeficiencyIncreased resistance (selected by Moxalactam) asm.org
Enterobacteriaceae (general)OmpC-like porinsStructural propertiesLow intrinsic permeability nih.gov
Pseudomonas aeruginosaOprDLoss/DownregulationPrimary mechanism for carbapenem resistance; illustrates the principle of porin-mediated resistance. brieflands.com

Synthesis and Manufacturing

The synthesis of moxalactam is a complex, multi-step process that starts from readily available precursors like 6-aminopenicillanic acid (6-APA). mdpi.com The industrial synthesis route, developed by Shionogi, represents a significant achievement in synthetic organic chemistry. mdpi.com

A key breakthrough in this process was the development of a method to construct the oxacephem core while retaining all the necessary carbon atoms from the starting material. mdpi.comresearchgate.net The synthesis involves the formation of an epioxazolinoazetidinone intermediate. mdpi.com Subsequent steps include the introduction of the specific side chains at the C-3 and C-7 positions and the formation of the disodium (B8443419) salt. wikipedia.org

Biochemical and Theoretical Pharmacokinetics of Moxalactam Sodium Salt

In Vitro Biotransformation Pathways and Metabolite Characterization of Moxalactam (sodium salt)

Moxalactam, a synthetic oxa-β-lactam antibiotic, is characterized by its notable stability within biological systems. medchemexpress.commedchemexpress.com Extensive research has demonstrated that Moxalactam does not undergo significant metabolism in humans. nih.gov When administered, it is primarily excreted from the body in its original, unchanged form. nih.govwikipedia.org Studies tracking the drug's passage through the body have shown that a high percentage, between 82.0% and 97.7%, of the administered dose can be recovered unaltered in the urine within 24 hours. nih.gov

Moxalactam exists as a combination of R- and S-epimers. nih.gov Pharmacokinetic studies have confirmed that both of these epimers are stable and are eliminated from the body, primarily via the kidneys, without undergoing metabolic changes. nih.gov The compound's resistance to hydrolysis by a wide array of both plasmid and chromosomally-mediated β-lactamases further underscores its limited biotransformation. glpbio.com This inherent stability means that specific metabolites are not formed, and as such, metabolite characterization is not a feature of its pharmacokinetic profile.

Theoretical Modeling and Simulation of Moxalactam (sodium salt) Distribution and Elimination in Biological Systems

The distribution and elimination of Moxalactam in biological systems are frequently analyzed using theoretical pharmacokinetic models to predict its behavior and optimize its efficacy. nih.govdovepress.com A two-compartment open body model is commonly employed to describe its pharmacokinetic profile following intravenous administration. nih.govuomus.edu.iquomustansiriyah.edu.iq This model conceptualizes the body as consisting of a central compartment (representing blood and highly perfused tissues) and a peripheral or tissue compartment, between which the drug distributes. uomus.edu.iq

Pharmacokinetic/pharmacodynamic (PK/PD) modeling, particularly through Monte Carlo simulations (MCS), has become a crucial tool for evaluating Moxalactam. nih.govjst.go.jpsemanticscholar.org These simulations utilize established pharmacokinetic parameters to forecast the drug's effectiveness against various pathogens. nih.gov By estimating metrics such as the Probability of Target Attainment (PTA) and the Cumulative Fraction of Response (CFR), MCS can help determine optimal dosing strategies. nih.govjst.go.jp For instance, simulations have been used to assess the efficacy of different Moxalactam regimens against extended-spectrum β-lactamase (ESBL)-producing bacteria by calculating the percentage of time the free drug concentration remains above the minimum inhibitory concentration (%fT >MIC). nih.govsemanticscholar.org

Table 1: Pharmacokinetic Parameters of Moxalactam Used in a Monte Carlo Simulation semanticscholar.org

Parameter Value Description
Vd (L) 19.3 Volume of Distribution
CLT (L/h) 5.2 Total Body Clearance
t1/2 (h) 2.7 Elimination Half-life

| fu | 0.5 | Fraction Unbound |

This table presents pharmacokinetic parameters for Moxalactam as utilized in a specific Monte Carlo simulation study.

Protein Binding Characteristics of Moxalactam (sodium salt) in Model Biological Fluids

The binding of Moxalactam to plasma proteins is a key aspect of its pharmacokinetics, as only the unbound or free fraction of the drug is pharmacologically active and capable of penetrating biological membranes to reach its target. mdpi.comuomustansiriyah.edu.iq Moxalactam, an acidic drug, primarily binds to albumin, the most abundant protein in plasma. mdpi.comuomustansiriyah.edu.iq

The extent of protein binding for Moxalactam has been reported in various studies, with values generally ranging from 35% to 50%. wikipedia.org A specific study comparing several cephalosporins reported a protein binding percentage of 63.8% for Moxalactam in human serum. mdpi.com In another study focusing on canine models, a serum protein-binding rate of 45% was used for pharmacokinetic/pharmacodynamic calculations. nih.gov The level of protein binding can be influenced by the concentration of plasma proteins, particularly albumin. frontiersin.org Conditions that lead to low albumin levels, such as those seen in critically ill patients, can result in lower protein binding and a higher fraction of free, active drug. frontiersin.org

Table 2: Comparative Protein Binding of Moxalactam and Other Cephalosporins in Human Serum mdpi.com

Antibiotic Protein Binding (%)
Ceftriaxone 92.2%
Cefoperazone 89.7%
Moxalactam 63.8%

This table provides a comparison of the percentage of protein binding for different β-lactam antibiotics in human serum, as reported in a study using equilibrium dialysis. mdpi.com

In Vitro Membrane Permeability and Cellular Transport Studies of Moxalactam (sodium salt)

The ability of Moxalactam to penetrate bacterial cell membranes is fundamental to its antibacterial activity. The transport of β-lactam antibiotics into gram-negative bacteria requires passage through the outer membrane, a process often mediated by porin channels. oup.com The efficiency of this transport is a critical determinant of the drug's concentration at its target site—the penicillin-binding proteins (PBPs) located in the periplasmic space. nih.govncats.io

Studies on bacterial resistance have provided insights into Moxalactam's membrane permeability. In some resistant strains of Serratia marcescens, a key mechanism of resistance was found to be a decrease in the permeability of the outer membrane. oup.com This reduced permeability limits the amount of drug reaching the periplasm, thereby diminishing its effectiveness. oup.com

The chemical structure of Moxalactam influences its transport properties. As a dianionic compound, it has been observed to permeate the outer membrane of Bacteroides distasonis at a slower rate compared to other β-lactam antibiotics. asm.org The interplay between outer membrane permeability and the presence of β-lactamase enzymes is synergistic; a less permeable membrane can more effectively protect the β-lactamases from the antibiotic, thus contributing to higher levels of resistance. oup.com Cellular transport for antibiotics like Moxalactam is a passive process, driven by a concentration gradient across the membrane, and does not involve active transport mechanisms that would require cellular energy. nthu.edu.tw

Advanced Analytical and Methodological Research on Moxalactam Sodium Salt

High-Performance Liquid Chromatography (HPLC) for Moxalactam (sodium salt) Quantification and Purity Assessment in Research Samples.nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise quantification and purity evaluation of Moxalactam (sodium salt) in various research settings. HPLC methods offer high sensitivity and specificity, allowing for the determination of total drug concentration or the separation and measurement of its individual R- and S-isomers. nih.gov

The fundamental approach for analyzing Moxalactam involves reversed-phase chromatography. nih.gov In this method, a nonpolar stationary phase is paired with a polar mobile phase. For instance, a sensitive HPLC procedure utilizes a μ-Bondapak phenyl column, which provides a suitable stationary phase for the separation. nih.gov Sample preparation is critical, especially for complex biological samples. A common procedure for plasma involves deproteinization using a solvent like isopropyl alcohol, followed by extraction to isolate the drug in the aqueous phase before injection into the HPLC system. nih.gov A similar extraction methodology can be effectively applied to tissue homogenates. nih.gov The detection of Moxalactam is typically achieved using a UV detector, with common wavelengths set at 270 nm or 271 nm. caymanchem.comsigmaaldrich.com

Purity assessment is an intrinsic part of HPLC analysis. By separating the parent compound from any potential impurities or degradation products, the method provides a detailed profile of the sample's composition. nih.gov Stability-indicating HPLC methods are specifically developed to resolve the active pharmaceutical ingredient from products that may form under various stress conditions, such as hydrolysis or oxidation. nih.gov

Method Development and Validation for Moxalactam (sodium salt) in Complex Research Matrices.nih.gov

Developing and validating an HPLC method for Moxalactam quantification in complex research matrices, such as plasma, urine, and tissue, is essential to ensure reliable and reproducible results. nih.govnih.gov The validation process, guided by principles from guidelines like the International Conference on Harmonisation (ICH), establishes the method's performance characteristics. nih.gov

For plasma analysis, a conventional reverse-phase HPLC method is often sufficient. nih.gov However, for more complex matrices like urine, modifications such as the inclusion of an ion-pairing reagent in the mobile phase may be necessary to improve retention and resolution. nih.gov Sample preparation involves rigorous extraction procedures to remove interfering endogenous components. nih.gov

Method validation encompasses several key parameters:

Accuracy: The accuracy of an HPLC method for Moxalactam has been demonstrated by comparing its results to those from a microbiological assay. A study reported a high correlation coefficient of 0.97 between the two methods, although the HPLC method was noted for its superior accuracy. nih.govnih.gov

Precision: HPLC methods provide excellent precision, which is a measure of the repeatability of the analysis. nih.gov

Sensitivity: The sensitivity of the method is defined by its limit of detection (LOD) and limit of quantification (LOQ). For Moxalactam, detection limits have been reported to be as low as 1.5 µg/mL in plasma and 7.5 µg/mL in urine. nih.gov

Linearity: This parameter confirms that the method's response is proportional to the concentration of the analyte over a specific range.

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Table 1: HPLC Method Validation Parameters for Moxalactam in Biological Fluids nih.gov
ParameterMatrixFinding
Detection LimitPlasma1.5 µg/mL
Detection LimitUrine7.5 µg/mL
Accuracy & PrecisionPlasma & UrineSuperior to microbiological assay
ChromatographyPlasmaConventional reverse-phase
ChromatographyUrineIon-pairing reverse-phase

Chiral Separation Techniques for Moxalactam (sodium salt) Diastereomers.nih.gov

Moxalactam exists as a mixture of two diastereomers, the R- and S-isomers, due to a chiral center in the acyl side chain. caymanchem.com Since diastereomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are crucial in advanced research. HPLC is the predominant technique for this purpose, with specific methods capable of resolving these isomers. nih.govnih.gov

The chiral separation of Moxalactam diastereomers can be achieved through two primary HPLC strategies:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. The sample is injected onto an HPLC column where the stationary phase is chiral. The CSP interacts differently with each diastereomer, leading to different retention times and, consequently, separation. sigmaaldrich.com CSPs are often based on complex molecules like proteins (e.g., ovomucoid-based columns) or polysaccharides (e.g., cellulose- or amylose-based columns). hplc.eu The choice of CSP and mobile phase composition is critical for achieving optimal resolution. sigmaaldrich.comhplc.eu

Indirect Separation via Derivatization: In this method, the diastereomeric mixture is reacted with a chiral derivatizing agent (CDA) to form new diastereomeric adducts. chiralpedia.com These newly formed adducts have distinct physicochemical properties and can be separated on a standard, achiral HPLC column. chiralpedia.com This approach adds complexity due to the derivatization step but can be highly effective when direct methods are unsuccessful. chiralpedia.com

Table 2: General HPLC Strategies for Chiral Separation of Diastereomers
StrategyPrincipleColumn TypeKey Considerations
Direct SeparationDifferential interaction between diastereomers and a chiral stationary phase. sigmaaldrich.comChiral (e.g., protein- or polysaccharide-based)Requires screening of various CSPs and mobile phases for optimal selectivity. hplc.eu
Indirect SeparationConversion of diastereomers into new, separable diastereomeric adducts via a chiral derivatizing agent. chiralpedia.comStandard Achiral (e.g., C18)Involves an additional reaction step; the derivatizing agent must be enantiomerically pure. chiralpedia.com

Mass Spectrometry (MS) Applications in Moxalactam (sodium salt) Research.researchgate.net

Mass spectrometry is an indispensable tool in Moxalactam research, providing highly sensitive and specific information on the compound's mass, structure, and quantity. researchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for analyzing complex mixtures. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable, as it provides exact mass measurements, which facilitate the determination of elemental compositions for the parent drug and its transformation products. researchgate.net

Key applications of MS in the study of Moxalactam include:

Structural Elucidation: MS fragmentation patterns provide a "fingerprint" that helps confirm the structure of Moxalactam and characterize unknown related substances. researchgate.net

Metabolite and Degradation Product Identification: MS is used to detect and identify products formed from Moxalactam through metabolic processes in biological systems or through chemical degradation under stress conditions. nih.govnih.gov

Quantitative Analysis: LC-MS/MS is the benchmark for the quantification of drugs in biological matrices due to its high selectivity and sensitivity, allowing for the measurement of very low concentrations.

Identification of Moxalactam (sodium salt) Metabolites and Degradation Products in Model Systems.nih.gov

Understanding the metabolic fate and degradation pathways of Moxalactam is critical for research. Mass spectrometry is the primary technique used to identify the structures of metabolites and degradation products formed in various model systems. ijpras.com

A major degradation pathway for Moxalactam, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring. nih.gov This reaction renders the antibiotic inactive. Time-resolved crystallography studies have visualized the cleavage of Moxalactam's β-lactam ring by metallo-β-lactamase, an enzyme produced by resistant bacteria. nih.gov This enzymatic hydrolysis serves as a model for one of the key degradation routes. The process involves the binding of Moxalactam to the enzyme's active site, followed by the cleavage of the amide bond in the β-lactam ring. nih.gov

In addition to enzymatic degradation, Moxalactam can undergo chemical degradation. The primary products typically result from hydrolysis, leading to the opening of the β-lactam and/or the dihydrooxazine ring. Further degradation can occur through decarboxylation or modification of its side chains. nih.gov LC-MS/MS analysis can identify these products by comparing the mass and fragmentation patterns of the degradants with the parent compound. nih.govnih.gov

Table 3: Potential Degradation Products of Moxalactam in Model Systems
Degradation PathwayPotential ProductMethod of Identification
Hydrolysis of β-Lactam RingMoxalactam-penicilloic acid analog (inactive)LC-MS/MS nih.govnih.gov
DecarboxylationLoss of a carboxyl group from the side chainHigh-Resolution MS nih.gov
Side Chain CleavageLoss of the methyltetrazolethio moietyTandem MS (MS/MS)

Quantitative Analysis of Moxalactam (sodium salt) in In Vitro Studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of Moxalactam in in vitro research studies, such as pharmacokinetic and pharmacodynamic investigations. nih.gov Its high sensitivity and specificity allow for accurate measurements even when sample volumes are limited or drug concentrations are low.

The quantitative workflow typically involves several steps. A known amount of a stable isotope-labeled internal standard, which is chemically similar to Moxalactam but has a different mass, is added to the samples. This helps to correct for any variability during sample preparation and analysis. The samples are then processed, often by protein precipitation or solid-phase extraction, to remove interfering matrix components. Following chromatographic separation by HPLC or UPLC, the analyte and internal standard are detected by the mass spectrometer.

Quantification is most commonly performed using multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of Moxalactam) is selected and fragmented, and a resulting specific product ion is monitored. This highly selective detection minimizes interference from other compounds in the matrix, leading to reliable and accurate quantification. A calibration curve is generated by analyzing standards of known concentrations, and the concentration of Moxalactam in the unknown samples is determined by comparing its response to that of the internal standard against this curve.

Spectroscopic Characterization of Moxalactam (sodium salt) and its Complexes.sigmaaldrich.com

Spectroscopic techniques are fundamental for characterizing the chemical structure and properties of Moxalactam and its potential complexes.

UV-Visible Spectroscopy: Moxalactam exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum due to its chromophoric groups. In an aqueous solution, Moxalactam sodium salt shows a maximum absorbance (λmax) at approximately 270 nm. sigmaaldrich.com Another source reports two peaks at 229 nm and 271 nm. caymanchem.com This property is the basis for its detection in HPLC analysis using a UV detector.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the Moxalactam molecule. Key vibrational bands include those from the β-lactam carbonyl group, amide carbonyl group, carboxylate groups, and the aromatic ring.

Characterization of Complexes: Moxalactam possesses several potential donor atoms (oxygen and nitrogen) that can coordinate with metal ions to form complexes. Spectroscopic methods are crucial for characterizing these interactions. In the IR spectrum of a metal complex, a shift in the stretching frequency of the β-lactam carbonyl (C=O) and the carboxylate (COO⁻) groups compared to the free ligand would provide strong evidence of coordination to the metal ion. The appearance of new bands at lower frequencies can also indicate the formation of new metal-oxygen (M-O) or metal-nitrogen (M-N) bonds.

Table 4: Spectroscopic Data for Moxalactam (sodium salt)
TechniqueParameterObservationInterpretation
UV-Visible Spectroscopyλmax (in H₂O)~270 nm sigmaaldrich.com or 229, 271 nm caymanchem.comElectronic transitions within the molecule's chromophores.
Infrared (IR) Spectroscopy (Anticipated)ν(C=O) of β-LactamShift to lower frequency upon complexation.Coordination of the β-lactam carbonyl oxygen to a metal center.
ν(COO⁻)Shift in asymmetric and symmetric stretching frequencies upon complexation.Coordination of the carboxylate group to a metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the three-dimensional structure and dynamics of molecules in solution. It provides detailed insights into the conformational changes that occur when a ligand, such as Moxalactam, binds to its protein target.

Research has utilized NMR to probe the conformational shifts induced in enzymes upon interaction with Moxalactam. A notable study employed NMR to analyze the conformational changes in the Bacillus licheniformis β-lactamase when complexed with Moxalactam. sigmaaldrich.com Such studies are crucial for understanding the dynamic nature of the enzyme-inhibitor relationship. The general principle of these experiments involves comparing the NMR spectra of the free enzyme with the enzyme-ligand complex. Changes in the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the protein can map the binding site and reveal allosteric changes in the protein's structure far from the active site. nih.gov

Methodologies like Saturation Transfer Difference (STD) NMR are particularly useful for studying ligand-receptor complexes. researchgate.net This technique allows for the identification of the specific parts of the ligand that are in close contact with the receptor protein, thereby defining the binding epitope. By analyzing the buildup of saturation transfer, quantitative information about the binding kinetics and the conformation of the ligand in the bound state can be derived using computational approaches like the Complete Relaxation and Conformational Exchange Matrix (CORCEMA). researchgate.net These advanced NMR strategies offer a detailed view of the conformational landscape of Moxalactam-enzyme interactions in a solution state that mimics physiological conditions. nih.gov

X-ray Crystallography and Structural Biology of Moxalactam (sodium salt)-Enzyme Complexes

X-ray crystallography is an indispensable tool for determining the high-resolution, three-dimensional atomic structure of protein-ligand complexes. stanford.eduspringernature.com This technique has provided fundamental insights into how Moxalactam is recognized and processed by its target enzymes, particularly β-lactamases. By crystallizing an enzyme in complex with Moxalactam, researchers can visualize the precise molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding and catalysis. nih.govnih.gov

A significant breakthrough in understanding Moxalactam's interaction with metallo-β-lactamases (MBLs) came from the crystal structure of the Stenotrophomonas maltophilia L1 enzyme (a B3 subclass MBL) complexed with the hydrolysis product of Moxalactam. acs.org The analysis revealed that Moxalactam binding involves direct interaction of its C4 carboxylate and the β-lactam amide with the two zinc ions in the enzyme's active site. acs.org A key finding from this structural data was the identification of the on-enzyme complex as a 3'-exo-methylene species, which is formed by the elimination of the 1-methyltetrazolyl-5-thiolate group from the 3'-methyl group of Moxalactam. acs.org This structural evidence strongly supports a reaction mechanism where a water molecule situated between the two zinc ions acts as the nucleophile for the hydrolysis of the β-lactam ring. acs.org

The data derived from these crystallographic studies are essential for structure-based drug design, enabling the development of new, more potent inhibitors that can overcome antibiotic resistance. frontiersin.org

Table 1: X-ray Crystallography Data for Moxalactam-Enzyme Complex

EnzymeOrganismKey Structural FindingsReference
L1 Metallo-β-lactamaseStenotrophomonas maltophiliaRevealed the bound form is a 3'-exo-methylene hydrolysis product. The β-lactam amide and C4 carboxylate interact directly with the two active site zinc ions. acs.org

Biochemical Assays for Enzyme Interaction and Kinetic Studies of Moxalactam (sodium salt)

Biochemical assays are fundamental for quantifying the interaction between Moxalactam and its target enzymes, providing critical data on binding affinity and the kinetics of enzyme inhibition. These assays typically measure the rate of an enzymatic reaction, such as the hydrolysis of a β-lactam substrate, and how that rate is affected by the presence of an inhibitor like Moxalactam. springernature.com

Kinetic studies have demonstrated that Moxalactam is not merely a substrate for β-lactamases but a potent inactivator of these enzymes. nih.govnih.gov It exhibits a unique mechanism of action, acting as a "suicide substrate" or mechanism-based inactivator. nih.gov This means that the enzyme's own catalytic action on Moxalactam leads to the generation of a reactive intermediate that subsequently forms a stable, often covalent, complex with the enzyme, leading to its irreversible inactivation. This process is characterized by progressive, time-dependent kinetics. nih.govnih.gov This property of inactivating β-lactamases, particularly the cephalosporinases produced by gram-negative bacteria, is a key reason for Moxalactam's high resistance to these enzymes. nih.govnih.gov

Table 2: Binding Affinity of Moxalactam for E. coli K-12 Penicillin-Binding Proteins (PBPs)

PBP TargetRelative Affinity of MoxalactamReference
PBP-1AHigher than Benzylpenicillin nih.govnih.gov
PBP-1BsHigher than Benzylpenicillin nih.govnih.gov
PBP-2Lower than Benzylpenicillin nih.govnih.gov
PBP-3Highest Affinity nih.govnih.gov
PBP-4Higher than Benzylpenicillin nih.govnih.gov
PBP-5/6Higher than Benzylpenicillin nih.govnih.gov
PBP-7/8Highest Affinity nih.govnih.gov

Future Directions and Emerging Research Avenues for Moxalactam Sodium Salt Analogs

Rational Design and Synthesis of Novel Oxacephem Analogs Derived from Moxalactam (sodium salt)

The rational design of novel oxacephem analogs based on the moxalactam scaffold is a key strategy to enhance antibacterial efficacy, broaden the spectrum of activity, and overcome resistance mechanisms. Structure-activity relationship (SAR) studies have been instrumental in guiding the synthesis of new derivatives with improved properties.

Research into 1-oxacephem derivatives has demonstrated that strategic modifications to the core structure can significantly impact antibacterial activity. For instance, the introduction of a 7α-methoxy group, a characteristic feature of moxalactam, generally increases stability against many β-lactamases. nih.gov Combining this feature with a 7β-arylmalonylamino side chain and a 3-(1-methyl-1H-tetrazol-5-yl)thiomethyl group at the C-3 position has been shown to produce high efficacy and a widely expanded spectrum against Gram-negative bacteria, including resistant strains and Pseudomonas aeruginosa. nih.gov

Furthermore, substitutions at other positions of the oxacephem nucleus have been explored. The replacement of the sulfur atom at the 1-position with an oxygen atom, a defining feature of oxacephems like moxalactam, increases both the hydrolysis rates of the β-lactam ring and the antibacterial activity by a factor of approximately 6.3. nih.gov The introduction of a 2β-methyl group into the 1-oxacephem nucleus has been shown to further increase stability to β-lactamases. nih.gov These findings provide a roadmap for the rational design of new moxalactam analogs with tailored properties.

Analog/ModificationKey Structural FeatureImpact on Antibacterial ActivityReference
Moxalactam Analog7α-methoxy groupIncreases antibacterial activity approximately 3.2-fold and enhances stability against β-lactamases. nih.gov
1-Oxacephem DerivativeOxygen atom at the 1-positionIncreases antibacterial activity approximately 6.3-fold compared to 1-thiacephems. nih.gov
Arylmalonylamino-1-oxacephem7β-arylmalonylamino side chainExhibits high antibacterial activity with a broad spectrum, including against P. aeruginosa. nih.gov
2-Methyl-1-oxacephalosporin2β-methyl groupIncreased stability to β-lactamases. nih.gov

Computational Chemistry and Chemoinformatics in Moxalactam (sodium salt) Research

Computational chemistry and chemoinformatics have become indispensable tools in modern drug discovery, offering insights into drug-target interactions at a molecular level and guiding the design of more effective therapeutic agents.

Molecular Docking and Dynamics Simulations of Moxalactam (sodium salt)-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as moxalactam, to its biological targets, primarily penicillin-binding proteins (PBPs) and β-lactamases. These methods provide detailed information about the binding orientation, interaction energies, and the conformational changes that occur upon binding.

Studies on the binding affinity of moxalactam to PBPs in Escherichia coli K-12 have revealed its specific targeting profile. Moxalactam demonstrates the highest affinity for PBP-3 and PBP-7/8, and a higher affinity than benzylpenicillin for PBP-1A, -1Bs, -4, and -5/6, while showing a lower affinity for PBP-2. nih.gov The noncovalent interaction energies between moxalactam and E. coli PBP 5 have also been investigated, showing that moxalactam stabilizes the enzyme upon binding. docking.orgnih.gov

Molecular dynamics simulations can further elucidate the dynamic nature of these interactions, revealing the flexibility of both the drug and the protein's active site. For instance, time-resolved crystallographic studies of the metallo-β-lactamase L1 have visualized the hydrolysis of moxalactam, showing the binding of the substrate, the cleavage of the β-lactam ring, and subsequent conformational adjustments of the ligand in the active site. nih.gov Such detailed understanding of the binding modes and interactions is crucial for designing novel moxalactam analogs that can evade resistance mechanisms or exhibit enhanced binding to their targets.

Target ProteinOrganismBinding Affinity/Interaction FindingReference
PBP-3, PBP-7/8Escherichia coli K-12Highest binding affinity among PBPs. nih.gov
PBP-1A, -1Bs, -4, -5/6Escherichia coli K-12Higher binding affinity than benzylpenicillin. nih.gov
PBP-2Escherichia coli K-12Lower binding affinity than benzylpenicillin. nih.gov
PBP 5Escherichia coliStabilizes the enzyme upon covalent complex formation. docking.orgnih.gov
Metallo-β-lactamase L1Stenotrophomonas maltophiliaTime-resolved crystallography visualized the hydrolysis mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Moxalactam (sodium salt) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties and structural features that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules.

While specific QSAR studies focusing exclusively on a large series of moxalactam derivatives are not extensively documented, the principles have been successfully applied to the broader class of cephalosporins, which are structurally analogous to oxacephems. whitesscience.comwhitesscience.comresearchgate.net These studies typically employ a range of molecular descriptors to quantify various aspects of a molecule's structure.

Key physicochemical parameters often considered in QSAR models for β-lactam antibiotics include:

Lipophilic parameters: Such as the partition coefficient (log P), which influences the drug's ability to cross bacterial cell membranes. scribd.commlsu.ac.inslideshare.net

Electronic parameters: Like the Hammett constant, which describes the electron-donating or -withdrawing nature of substituents and can affect the reactivity of the β-lactam ring. scribd.commlsu.ac.inslideshare.net

Steric parameters: Including Taft's constant and molar refractivity, which relate to the size and shape of the molecule and its fit within the enzyme's active site. scribd.commlsu.ac.in

Topological descriptors: Such as the eccentric connectivity index and topological polar surface area, which have been used to model the transpeptidase inhibitory activity of cephalosporins. whitesscience.comwhitesscience.comresearchgate.net

By developing robust QSAR models for moxalactam analogs, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process.

Moxalactam (sodium salt) as a Biochemical Probe for Beta-Lactamase Mechanism Elucidation

Moxalactam's unique interactions with β-lactamases make it a valuable tool for elucidating the catalytic mechanisms of these resistance-conferring enzymes. While it is resistant to hydrolysis by many β-lactamases, it is susceptible to others and can act as an inactivator of certain types.

Moxalactam is not significantly hydrolyzed by the majority of clinically relevant β-lactamases. nih.gov However, it is a substrate for PSE-2 and PSE-3, two enzymes produced by Pseudomonas aeruginosa. nih.gov This differential susceptibility can be exploited to probe the structural and functional differences between various β-lactamases.

Importantly, moxalactam has been shown to be a potent inhibitor of the cephalosporinase (B13388198) from Enterobacter cloacae (a type Ia β-lactamase). nih.gov It acts as a progressive, time-dependent inactivator of most tested cephalosporinases, a property that was unique among β-lactam antibiotics at the time of its discovery. nih.gov Studies on its interaction with class C β-lactamases have revealed biphasic kinetics, suggesting a potential rearrangement of the acyl-enzyme intermediate. nih.gov This complex kinetic behavior provides a window into the multi-step process of β-lactamase catalysis and inhibition. By studying how moxalactam interacts with the active site and the subsequent chemical events, researchers can gain a deeper understanding of the mechanisms of both enzyme activity and inactivation, which is critical for the design of novel β-lactamase inhibitors.

Advanced Methodologies for Investigating Moxalactam's Interaction with Biological Systems

A deeper understanding of the interactions between moxalactam and its biological targets can be achieved through the application of advanced biophysical and analytical techniques. These methods provide quantitative data on binding affinities, kinetics, and thermodynamics, complementing the insights gained from computational and traditional biochemical assays.

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with a binding event. nih.govscribd.com It can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between moxalactam and a target protein, such as a PBP or a β-lactamase. nih.gov ITC has been successfully used to characterize the thermodynamics of β-lactamase inhibition and can provide a more complete picture of the forces driving the binding of moxalactam analogs. nih.govscribd.compubcompare.ai

Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique that can measure the kinetics of binding interactions. By immobilizing a target protein on a sensor chip and flowing a solution of moxalactam over the surface, SPR can determine the association (kon) and dissociation (koff) rate constants of the interaction, from which the binding affinity (Kd) can be calculated. This kinetic information is crucial for understanding the duration of target engagement and can be a key parameter in the optimization of new drug candidates.

Advanced Spectroscopic Techniques , such as fluorescence spectroscopy and circular dichroism, can also be employed to study the conformational changes that occur in both moxalactam and its target protein upon binding. These methods can provide valuable information on the structural consequences of the interaction and can be used to monitor the stability of the drug-target complex.

By integrating these advanced methodologies into the research workflow for moxalactam analogs, a more comprehensive and nuanced understanding of their mechanism of action can be achieved, ultimately leading to the development of more effective and durable antibacterial agents.

Q & A

Q. What are the key structural and physicochemical properties of moxalactam sodium salt that influence its stability in experimental solutions?

Moxalactam sodium salt (C₂₀H₁₈N₆Na₂O₉S) is a β-lactam antibiotic with a unique oxacephem structure. Its stability is influenced by:

  • Stereoisomerism : The compound exists as diastereomers that interconvert in solution, affecting optical rotation measurements .
  • Thermal sensitivity : Differential thermal analysis shows decomposition at ~170°C, necessitating storage at controlled temperatures (e.g., -20°C) .
  • Solubility : Soluble in aqueous buffers but requires pH monitoring (e.g., phosphate-buffered saline) to avoid precipitation . Methodological tip: Validate stock solutions via UV-Vis spectroscopy (λmax ~270 nm) and confirm purity via HPLC with C18 columns .

Q. How should researchers design experiments to synthesize and characterize moxalactam sodium salt?

The synthesis involves:

  • Stereoselective coupling : Reacting 7-amino-7-methoxy-3-[(1-methyltetrazol-5-yl)thiomethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with carboxy(4-hydroxyphenyl)acetyl chloride under anhydrous conditions .
  • Purification : Use ion-exchange chromatography (e.g., Dowex 50WX4 resin) to isolate the disodium salt . Key characterization steps:
  • NMR : Confirm stereochemistry via ¹H-NMR (δ 3.5–4.0 ppm for methoxy and tetrazole protons) .
  • Mass spectrometry : ESI-MS (negative mode) for molecular ion [M–2Na]⁻ at m/z 520 .

Advanced Research Questions

Q. What experimental approaches are recommended to study moxalactam’s mechanism of β-lactamase inhibition?

Moxalactam inhibits β-lactamases through competitive binding. Key methods include:

  • Enzyme kinetics : Measure IC₅₀ using nitrocefin as a chromogenic substrate. Compare hydrolysis rates with/without moxalactam (0–100 μM) .
  • X-ray crystallography : Co-crystallize moxalactam with TEM-1 β-lactamase to resolve binding interactions (e.g., acylation of Ser70) .
  • Resistance profiling : Perform broth microdilution assays against Enterobacteriaceae with varying AmpC expression . Data contradiction tip: Conflicting resistance reports (e.g., rising MICs in Klebsiella) may arise from plasmid-mediated AmpC mutations; validate via whole-genome sequencing .

Q. How can researchers optimize moxalactam’s use in plant genetic transformation protocols?

Moxalactam is used to suppress Agrobacterium post-transformation. Optimize by:

  • Concentration titration : Test 100–500 mg/L in co-culture media (e.g., MS basal medium) to balance bacterial inhibition and plant tissue viability .
  • Timing : Apply 48–72 hours post-inoculation to minimize phytotoxicity .
  • Combination therapy : Pair with cefotaxime (200 mM) for synergistic Agrobacterium suppression in recalcitrant species (e.g., Nicotiana) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported antibacterial spectra of moxalactam?

Variations in MIC values (e.g., for Pseudomonas aeruginosa) may arise from:

  • Strain-specific efflux pumps : Use efflux inhibitors (e.g., PAβN) to differentiate resistance mechanisms .
  • Media composition : Cation-adjusted Mueller-Hinton broth is critical for reproducibility; avoid high Zn²⁺/Mg²⁺, which chelate moxalactam . Statistical tool: Apply principal component analysis (PCA) to cluster resistance patterns across bacterial isolates .

Methodological Tables

Parameter Recommended Protocol Reference
Stock solution preparation100 mg/mL in sterile H₂O; filter-sterilize
Stability testingHPLC (C18, 0.1% TFA/acetonitrile gradient)
Bacterial susceptibilityCLSI M07-A12 guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.